
2,1,3-Benzothiadiazol-5-ylmethanol
Overview
Description
2,1,3-Benzothiadiazol-5-ylmethanol is an organic compound with the molecular formula C7H6N2OS It is a heterocyclic compound containing a benzene ring fused to a thiadiazole ring, with a methanol group attached at the 5-position
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It’s known that benzothiadiazole derivatives can interact with their targets through various mechanisms, often involving intramolecular charge-transfer (ict) reactions .
Result of Action
It’s known that benzothiadiazole derivatives can exhibit a range of optoelectronic properties, which may result from their interaction with molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol typically involves the reaction of 2,1,3-benzothiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the methanol group to the benzothiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,1,3-Benzothiadiazol-5-carboxylic acid.
Reduction: 2,1,3-Benzothiadiazol-5-ylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of 2,1,3-benzothiadiazole derivatives is in the design of organic light-emitting diodes. The compound serves as an efficient building block for red thermally activated delayed fluorescence (TADF) emitters. Research indicates that devices incorporating 2,1,3-benzothiadiazole exhibit a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m with an emission peak at 636 nm . This efficiency is crucial for developing high-performance OLEDs that can be used in displays and lighting.
Photovoltaic Devices
In addition to OLEDs, 2,1,3-benzothiadiazole is utilized in organic photovoltaic devices. It acts as a monomer for synthesizing polymers that are effective in converting solar energy into electrical energy. For instance, derivatives like 4,7-dibromo-2,1,3-benzothiadiazole are key intermediates in the production of materials such as PCDTBT and PCPDTBT, which are promising candidates for polymer solar cells .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of benzothiadiazole derivatives in cancer therapy. For example, certain synthesized compounds have shown significant anticancer activities against various cancer cell lines. In particular, the incorporation of benzothiadiazole moieties has been linked to enhanced therapeutic effects against pancreatic cancer cells . The mechanisms involve the modulation of cellular pathways that lead to apoptosis in cancerous cells.
Antimicrobial Properties
Another promising application of 2,1,3-benzothiadiazole derivatives is their antimicrobial activity. Research has demonstrated that these compounds exhibit broad-spectrum activity against bacteria and fungi. For instance, specific derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .
Photonic Applications
Luminescent Materials
The photophysical properties of 2,1,3-benzothiadiazole make it an attractive candidate for use in luminescent materials. Its derivatives are often employed in creating phosphorescent and fluorescent materials used in various optoelectronic applications such as sensors and light-emitting devices . The structural characteristics of these compounds allow for efficient energy transfer processes that are essential for high-performance photonic devices.
Data Tables and Case Studies
Comparison with Similar Compounds
2,1,3-Benzothiadiazol-5-ylmethanol can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: Lacks the methanol group and has different chemical reactivity and applications.
2,1,3-Benzothiadiazol-4-ol: Contains a hydroxyl group at the 4-position instead of the methanol group at the 5-position.
5-Methyl-2,1,3-benzothiadiazole: Contains a methyl group at the 5-position instead of the methanol group.
Biological Activity
2,1,3-Benzothiadiazol-5-ylmethanol is an organic compound belonging to the benzothiadiazole family, which is recognized for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CHNS
- Molecular Weight : 150.20 g/mol
- CAS Number : 89795-51-7
Antimicrobial Activity
Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that this compound could induce apoptosis in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
A detailed study reported the following findings:
- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins (Bax) and downregulate anti-apoptotic proteins (Bcl-2).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed a significant reduction in infection severity compared to controls.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment. Histological analysis indicated increased apoptosis within tumor tissues.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBKVSCNJIWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379962 | |
Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-51-7 | |
Record name | 2,1,3-Benzothiadiazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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